Quetiapine Carboxylate Impurity

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is a cornerstone of modern pharmaceutical science, ensuring the safety, efficacy, and quality of drug products. longdom.orgglobalpharmatek.com It involves the identification, quantification, and characterization of unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) or finished drug products. longdom.orgijpsjournal.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for impurity levels, making compliance a prerequisite for market approval. longdom.orglongdom.org

The presence of impurities, even in trace amounts, can have significant consequences. Some impurities may pose health risks to patients, ranging from mild allergic reactions to severe toxic effects. longdom.orglongdom.org Furthermore, impurities can affect the stability of a drug, potentially leading to degradation and reduced shelf life. globalpharmatek.comlongdom.org By identifying potential degradation pathways, impurity profiling helps in establishing appropriate storage conditions and ensuring the drug maintains its quality over time. globalpharmatek.com This comprehensive analysis provides crucial insights into a drug's purity, stability, and potential toxicity. researchgate.net

Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs can be broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.com

Organic impurities can originate from various sources, including starting materials, reagents, intermediates, by-products, and degradation products. contractpharma.com These are often structurally similar to the API and can be challenging to separate.

Inorganic impurities typically arise from the manufacturing process and can include reagents, catalysts, and heavy metals. contractpharma.com

Residual solvents are organic volatile chemicals used during the synthesis and purification processes that are not completely removed. contractpharma.com

The International Council for Harmonisation (ICH) provides guidelines that necessitate the identification and characterization of any impurity present at a level of 0.1% or greater. researchgate.netsphinxsai.com This underscores the global commitment to ensuring the safety and efficacy of medicinal products. tandfonline.comnih.gov

Contextual Background of Quetiapine (B1663577) as a Pharmaceutical Compound

Quetiapine, marketed under various trade names, is an atypical antipsychotic medication belonging to the dibenzothiazepine class. newdrugapprovals.orgchemmethod.com It is chemically known as 2-[2-(4-dibenzo[b,f] researchgate.netcontractpharma.comthiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. researchgate.netchemmethod.com The synthesis of Quetiapine typically involves the reaction of 11-piperazinyl dibenzo[b,f] researchgate.netcontractpharma.comthiazepine with 2-(2-chloroethoxy)ethanol. google.com

Due to its widespread use, the quality control of Quetiapine and the monitoring of its impurities are of paramount importance. Several analytical methods, including High-Performance Liquid Chromatography (HPLC), have been developed to determine the purity of Quetiapine and to identify and quantify any related substances. researchgate.netresearchgate.net

Rationale for Research on Process-Related Impurities: The Case of Quetiapine Carboxylate Impurity

During the synthesis of Quetiapine, several process-related impurities can be formed. researchgate.netnih.gov One such impurity is this compound. nih.gov Research into this specific impurity is driven by several factors. Firstly, regulatory requirements mandate the identification and control of all impurities exceeding a certain threshold to ensure patient safety. sphinxsai.com Secondly, understanding the formation of this impurity can lead to the optimization of the manufacturing process to minimize its presence in the final product. globalpharmatek.com

Studies have been undertaken to isolate, synthesize, and characterize various impurities of Quetiapine, including the carboxylate impurity. researchgate.netnih.gov These investigations utilize advanced analytical techniques such as mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of these impurities. nih.gov The characterization of this compound is crucial for developing validated analytical methods to monitor its levels in bulk drug substances and finished pharmaceutical products.

Data on Quetiapine and Related Compounds

Below are tables detailing the chemical information for Quetiapine and its carboxylate impurity.

Table 1: Chemical Compound Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Quetiapine | 2-[2-(4-dibenzo[b,f] researchgate.netcontractpharma.comthiazepin-11-yl-1-piperazinyl)ethoxy]ethanol | C21H25N3O2S | 383.51 |

| This compound | 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] researchgate.netcontractpharma.comthiazepine-11- piperazinyl-1-carboxylate | C22H25N3O4S | 427.52 |

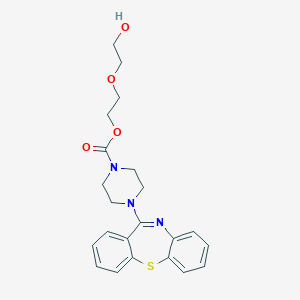

Structure

2D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHTKGPVLDSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Identification and Structural Elucidation of Quetiapine Carboxylate Impurity

Discovery and Initial Detection of Quetiapine (B1663577) Carboxylate Impurity

The presence of impurities in an active pharmaceutical ingredient can influence its quality, safety, and efficacy. Therefore, the detection and characterization of any unknown impurity are of paramount importance in the pharmaceutical industry.

During the manufacturing process of Quetiapine Fumarate, an atypical antipsychotic agent, several unknown impurities have been detected. ingentaconnect.comnih.govresearchgate.net Analytical monitoring using reverse-phase high-performance liquid chromatography (HPLC) revealed the presence of multiple impurities, typically in the range of 0.05% to 0.15%. ingentaconnect.comnih.govresearchgate.net

Among these, the impurity later identified as Quetiapine Carboxylate Impurity (designated as impurity III in some studies) was isolated from crude samples of Quetiapine Fumarate for structural analysis. ingentaconnect.comnih.gov This impurity arises from a side reaction during the alkylation of the piperazinyl thiazepine intermediate, particularly when sodium carbonate is used in the process. ingentaconnect.com Its molecular weight was determined to be 427, which is 44 atomic mass units greater than the parent molecule, quetiapine, suggesting the addition of a carboxyl group. ingentaconnect.com

Spectroscopic Characterization Techniques

To unambiguously determine the structure of the isolated impurity, a series of spectroscopic techniques were employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provided crucial data for the precise structural elucidation. ingentaconnect.comnih.govresearchgate.net

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra offer insights into the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of the this compound was compared with that of quetiapine. ingentaconnect.com While the total number of protons remained the same, a significant downfield shift was observed for the signal corresponding to the methylene (B1212753) protons attached to the piperazine (B1678402) ring. ingentaconnect.com This signal shifted from approximately 3.50 ppm in quetiapine to 4.14 ppm in the impurity, indicating a change in the electronic environment of these protons, consistent with the attachment of an electron-withdrawing carboxyl group. ingentaconnect.com

Interactive ¹H NMR Data Table

| Proton Assignment | Quetiapine (ppm) | This compound (ppm) | Observation |

|---|

The ¹³C NMR spectrum provided further definitive evidence for the proposed structure. ingentaconnect.com A key observation was the appearance of an additional signal at 161.5 ppm, which is a characteristic chemical shift for a quaternary carbon in a carboxyl group. ingentaconnect.com This signal was absent in the spectrum of pure quetiapine. ingentaconnect.com

Interactive ¹³C NMR Data Table

| Carbon Assignment | This compound (ppm) | Observation |

|---|

To confirm the nature of the carbon atom corresponding to the new signal in the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment was conducted. ingentaconnect.com The DEPT experiment confirmed that the signal at 161.5 ppm was indeed a quaternary carbon, as it is absent in DEPT-90 and DEPT-135 spectra, which only show CH, CH₂, and CH₃ signals. ingentaconnect.comsphinxsai.com This finding was crucial in finalizing the structure of the impurity as 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] ingentaconnect.comusbio.netthiazepine-11-piperazinyl-1-carboxylate. ingentaconnect.com

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone technique for the identification and structural analysis of pharmaceutical impurities due to its high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the impurity readily forms a protonated molecular ion [M+H]⁺. This soft ionization technique minimizes fragmentation, allowing for the clear determination of the molecular weight. The molecular formula for this compound is C₂₂H₂₅N₃O₄S, which corresponds to a molecular weight of 427.52 g/mol . simsonpharma.comsynzeal.com Consequently, in an ESI-MS spectrum, a prominent peak is typically observed at an m/z (mass-to-charge ratio) of 428.5.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the m/z ratio of an ion with extremely high accuracy. This precision is crucial for determining the elemental composition of an unknown compound like an impurity. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated from its proposed molecular formula, the identity of the this compound can be confirmed with a high degree of confidence, distinguishing it from other potential isobaric species.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₅N₃O₄S | simsonpharma.comsynzeal.com |

| Molecular Weight | 427.52 g/mol | simsonpharma.comsynzeal.com |

| Ionization Mode | ESI (+) | |

| Observed Ion [M+H]⁺ | m/z 428.5 |

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for elucidating the structure of impurities. In an MS/MS experiment, the [M+H]⁺ ion of the this compound (m/z 428.5) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the connectivity of atoms within the molecule. The fragmentation pattern helps to identify the core structure and the location of the carboxylate functional group, confirming that it is a distinct impurity related to the active pharmaceutical ingredient.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. Key expected absorptions include a strong, broad band for the O-H stretch of the carboxylic acid group, a sharp, strong band for the C=O (carbonyl) stretch of the carboxylic acid, and various C-N, C-S, and aromatic C-H stretching and bending vibrations consistent with the quetiapine backbone.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid C=O | 1725 - 1700 | Strong, Sharp |

| Aromatic C-H | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | 3000 - 2850 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

| C-S Stretch | 800 - 600 | Weak to Medium |

Confirmation of Chemical Structure

While spectroscopic data provides strong evidence for a proposed structure, the definitive confirmation is achieved through independent, unambiguous synthesis of the impurity. simsonpharma.com By synthesizing the reference standard of this compound through a well-defined chemical route, a pure sample is obtained. The analytical data (such as MS, NMR, and IR spectra, as well as chromatographic retention time) of the synthesized standard can then be directly compared with the data from the impurity isolated from the drug substance. A perfect match between the two provides unequivocal proof of the impurity's structure. chemicalbook.com

Co-injection in Chromatographic Systems for Retention Time Confirmation

In the analytical workflow for identifying and characterizing pharmaceutical impurities, co-injection is a critical technique used to confirm the identity of an unknown peak in a sample chromatogram. This method provides strong evidence for the identity of a compound by comparing its retention time directly with that of a known reference standard within the same analytical run.

The principle of co-injection involves analyzing the sample of interest (e.g., a crude Quetiapine sample) and a certified reference standard of the impurity (in this case, synthesized this compound) separately to determine their individual retention times. Subsequently, the sample is spiked with the reference standard and re-injected into the chromatographic system. If the unknown peak in the sample corresponds to the impurity of interest, the co-injected chromatogram will show a single, symmetrical, and more intense peak at the expected retention time. This increase in peak area or height, without the appearance of a new peak or a distorted peak shape (like splitting or shouldering), confirms that the retention times of the analyte in the sample and the reference standard are identical under the specific chromatographic conditions.

Research on Quetiapine Fumarate impurities details this exact approach. nih.gov In one study, after detecting several unknown impurities in bulk Quetiapine Fumarate samples using reverse-phase High-Performance Liquid Chromatography (HPLC), the impurities were isolated and their structures were elucidated. nih.govingentaconnect.com To unambiguously confirm that the peaks observed in the routine analysis of the bulk drug corresponded to the identified structures, each impurity was independently synthesized. nih.gov These synthesized standards were then co-injected with the crude Quetiapine Fumarate sample. ingentaconnect.com The analysis confirmed the retention times, solidifying the identification of impurities such as this compound. nih.gov

The following table presents comparative chromatographic data from a study where Quetiapine Fumarate was spiked with its related impurities, demonstrating the separation and relative retention times (RRT) of each compound.

Table 1: Chromatographic Profile of Quetiapine and Related Impurities

| Compound Name | Relative Retention Time (RRT) |

|---|---|

| Piperazinyl Thiazepine | 0.80 |

| Desethanol Quetiapine (Impurity I) | 0.94 |

| Quetiapine | 1.00 |

| This compound (Impurity III) | 1.08 |

| N-Formyl Piperazinyl Thiazepine (Impurity II) | 1.17 |

| Ethylpiperazinyl Thiazepine (Impurity IV) | 1.65 |

| Ethyl Quetiapine (Impurity V) | 1.67 |

| Bis(dibenzo)piperazine (Impurity VI) | 2.28 |

This method of retention time confirmation by co-injection is a fundamental part of method validation and is routinely used in quality control laboratories to ensure the identity and purity of pharmaceutical substances. scholarsresearchlibrary.comwaters.com The successful execution of such methods across various liquid chromatography systems, including HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), underscores its reliability in the analysis of Quetiapine and its impurities. waters.com

Mechanistic Pathways of Formation

Process-Related Formation during Quetiapine (B1663577) Synthesis

The formation of this carboxylate impurity is predominantly observed during the alkylation of the piperazinyl thiazepine intermediate. Key process parameters, including the choice of solvent and the presence of basic reagents, have been identified as critical contributors to its generation.

The use of N,N-dimethylformamide (DMF) as a solvent in the alkylation step of quetiapine synthesis has been directly associated with the appearance of the Quetiapine Carboxylate Impurity. mdpi.comaudreyli.com While DMF is a common and effective polar aprotic solvent, it is not always inert. Under certain reaction conditions, particularly at elevated temperatures, DMF can decompose or participate in side reactions. It has been shown to act as a source for a carbonyl group in various chemical transformations. mdpi.comencyclopedia.pub This reactivity is a crucial factor in the formation of the carboxylate impurity.

The presence of a base, such as sodium carbonate (Na₂CO₃), is essential for the alkylation reaction in quetiapine synthesis to proceed. researchgate.netwikipedia.org However, the basic environment created by sodium carbonate can also facilitate the degradation of DMF and promote its role as a carboxylating agent. mdpi.comaudreyli.com The base can deprotonate precursor molecules, making them more nucleophilic and susceptible to reacting with DMF or its degradation products.

Proposed Chemical Reaction Mechanisms

The formation of the this compound is believed to proceed through a multi-step mechanism involving the N-formylation of a key intermediate, followed by subsequent transformation to the final carboxylate ester.

A plausible reaction pathway begins with the N-formylation of 11-(piperazin-1-yl)dibenzo[b,f] Current time information in Okres Brno-venkov, CZ.nih.govthiazepine, a primary intermediate in quetiapine synthesis. This reaction is facilitated by the use of DMF as both a solvent and a formylating agent, particularly in the presence of a base like sodium carbonate. The resulting intermediate is 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] Current time information in Okres Brno-venkov, CZ.nih.govthiazepine (an impurity sometimes referred to as N-formyl piperazinyl thiazepine). acs.org

The subsequent and less defined step involves the conversion of this N-formyl intermediate into the final this compound. It is hypothesized that the N-formyl group undergoes a reaction with 2-(2-chloroethoxy)ethanol, the alkylating agent used to introduce the side chain of quetiapine, or its corresponding alcohol, 2-(2-hydroxyethoxy)ethanol. This reaction, likely catalyzed by the basic conditions, would lead to the formation of the 2-(2-hydroxyethoxy)ethyl ester at the piperazine (B1678402) nitrogen, yielding the final carboxylate impurity. The exact mechanism of this esterification, including the role of the base in activating the N-formyl group or the alcohol, remains an area of active investigation.

Identification of Precursor Molecules Leading to Carboxylate Impurity Formation

The primary precursor molecules that lead to the formation of the this compound have been identified through analysis of the synthesis route and impurity profiling studies.

Table 1: Key Precursor Molecules and Reagents

| Compound/Reagent | Role in Impurity Formation |

| 11-(Piperazin-1-yl)dibenzo[b,f] Current time information in Okres Brno-venkov, CZ.nih.govthiazepine | The core heterocyclic structure to which the carboxylate side chain is attached. |

| N,N-Dimethylformamide (DMF) | Acts as a solvent and the source of the carbonyl group for the formation of the carboxylate moiety. |

| Sodium Carbonate (Na₂CO₃) | A basic reagent that facilitates the alkylation reaction and promotes the carboxylation side reaction. |

| 2-(2-Chloroethoxy)ethanol | The intended alkylating agent for quetiapine synthesis, which also participates in the formation of the ester part of the impurity. |

| 11-[(N-Formyl)-1-piperazinyl]-dibenzo[b,f] Current time information in Okres Brno-venkov, CZ.nih.govthiazepine | A key intermediate impurity formed from the reaction of piperazinyl thiazepine and DMF. |

The interplay between these molecules under the specific process conditions of the alkylation step is the direct cause of the generation of the this compound. Understanding these mechanistic details is paramount for developing control strategies to minimize its formation and ensure the purity of the final active pharmaceutical ingredient.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Impurity Separation

Chromatographic techniques are the cornerstone for separating complex mixtures in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods for analyzing Quetiapine (B1663577) and its impurities due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It is widely applied in the pharmaceutical industry for quality control and impurity profiling.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Quetiapine and its impurities. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This allows for the effective separation of compounds based on their hydrophobicity.

Several RP-HPLC methods have been developed for the routine analysis and quantification of Quetiapine and its related substances. orientjchem.orgresearchgate.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. japsonline.com

A typical RP-HPLC method for Quetiapine impurity analysis involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). orientjchem.orgjapsonline.comjddtonline.info The pH of the buffer and the gradient of the organic modifier are optimized to achieve the best separation between Quetiapine and its impurities, including the carboxylate impurity. jddtonline.infoscholarsresearchlibrary.com Detection is commonly performed using a UV detector at a wavelength where Quetiapine and its impurities show significant absorbance, such as 220 nm, 240 nm, or 251.8 nm. orientjchem.orgjapsonline.comscholarsresearchlibrary.com

For instance, one validated RP-HPLC method utilized a C18 column with a mobile phase of phosphate buffer (pH 6.6), acetonitrile, and methanol (B129727) in a 45:40:15 ratio, achieving good resolution between Quetiapine and its impurities. japsonline.com Another method employed a mobile phase of methanol and 30 mM ammonium acetate (95:5 v/v) with a C18 column. orientjchem.org

Interactive Data Table: RP-HPLC Methods for Quetiapine Impurity Analysis

| Parameter | Method 1 japsonline.com | Method 2 orientjchem.org | Method 3 jddtonline.info |

| Stationary Phase | C18 | INERTSIL C-18 ODS | Thermo column Symmetry C18 |

| Mobile Phase | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | Methanol:Ammonium acetate (30 mM) (95:5 v/v) | Sodium dihydrogen phosphate (pH 4.0):Methanol (35:65 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 220 nm | 251.8 nm | 290 nm |

| Column Temperature | 25 °C | Ambient | Not Specified |

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a variation of HPLC used to isolate and purify specific compounds from a mixture. nih.gov In the context of Quetiapine, preparative HPLC is instrumental in isolating sufficient quantities of the Quetiapine Carboxylate Impurity for structural elucidation and for use as a reference standard. researchgate.netnih.gov

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to collect the fraction containing the impurity of interest with high purity. nih.gov Mass-directed autopurification can be employed to facilitate the collection of the target impurity.

One study reported the successful isolation of six unknown impurities of Quetiapine, including the carboxylate impurity, from crude samples using reverse-phase preparative HPLC. researchgate.netnih.gov The isolated impurities were then characterized using various spectroscopic techniques. researchgate.netnih.gov

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. For Quetiapine, it is crucial to have methods that can separate the active pharmaceutical ingredient (API) from its degradation products, which may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. akjournals.comtsijournals.com

Several stability-indicating RP-HPLC methods have been developed and validated for Quetiapine. akjournals.comresearchgate.net These methods are designed to resolve Quetiapine from all potential degradation products, including the carboxylate impurity, ensuring that the assay results accurately reflect the stability of the drug. akjournals.com Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. akjournals.comtsijournals.com In these studies, the drug is subjected to harsh conditions to induce degradation, and the resulting mixture is analyzed to ensure that all degradation products are well-separated from the main peak. akjournals.com The mass balance is also calculated to confirm that all degradation products have been accounted for. akjournals.com

For example, a developed stability-indicating RP-LC method was able to separate Quetiapine from five of its impurities, including degradation products formed under stress conditions. akjournals.com The method was validated as per ICH guidelines and proved to be specific, linear, accurate, and robust. akjournals.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov This technology is particularly beneficial for the rapid analysis of pharmaceutical samples. nih.gov

Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) methods have been developed for the rapid determination of Quetiapine and its impurities. nih.govmdpi.com These methods offer significant advantages in terms of reduced analysis time and solvent consumption, making them suitable for high-throughput screening in quality control laboratories. nih.gov

A stability-indicating RP-UPLC method was developed for the quantitative determination of Quetiapine in pharmaceutical dosage forms. nih.govmdpi.comresearchgate.net This method utilized a C18 column with sub-2 µm particles and a gradient elution, allowing for the separation of Quetiapine from its five impurities within a short run time of 5 minutes. nih.govmdpi.comresearchgate.net The method was validated according to ICH guidelines and was found to be selective, precise, accurate, and robust. nih.gov

Interactive Data Table: RP-UPLC Method for Quetiapine Impurity Analysis

| Parameter | Method Details nih.govmdpi.comresearchgate.net |

| Stationary Phase | Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) |

| Mobile Phase A | 0.1 % aqueous triethylamine (B128534) (pH 7.2) |

| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 252 nm |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the separation, identification, and quantification of impurities in complex pharmaceutical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Identification and Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the primary tools for identifying and characterizing impurities in active pharmaceutical ingredients (APIs) like Quetiapine. ptfarm.plnih.gov These techniques provide a multidimensional evaluation of impurity profiles, offering a modern alternative to conventional liquid chromatography with UV detection (LC-UV). ptfarm.plnih.govresearchgate.net

In the analysis of Quetiapine, LC-MS is instrumental in detecting and identifying various process-related and degradation impurities. ingentaconnect.comnih.govresearchgate.net For instance, in the process for preparing Quetiapine Fumarate, several unknown impurities, including this compound, have been identified at levels ranging from 0.05% to 0.15% using reverse-phase HPLC coupled with mass spectrometry. ingentaconnect.comnih.gov The electrospray ionization (ESI) mass spectrum of this compound (referred to as impurity III in some studies) displays a protonated molecular ion peak at m/z 428, indicating a molecular weight of 427, which is 44 atomic mass units more than Quetiapine. ingentaconnect.com Further fragmentation analysis reveals peaks at m/z 384, 340, and 324, which aid in its structural elucidation. ingentaconnect.com The presence of a carboxy group attachment is confirmed through detailed analysis of its ¹H NMR and ¹³C NMR spectra, with an additional quaternary carbon signal observed at 161.5 ppm in the ¹³C NMR spectrum. ingentaconnect.com

LC-MS/MS provides an even higher degree of specificity and sensitivity, allowing for the separation and identification of impurities from both synthesis and degradation processes. ptfarm.plnih.gov This technique is particularly useful for monitoring impurities at very low levels. ptfarm.pl

Advanced Mass Spectrometry for High-Resolution and Exact Mass Analysis

The use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), provides highly accurate mass measurements, which are crucial for the unambiguous identification of unknown impurities. For Quetiapine and its impurities, techniques like electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry have been employed. researchgate.net This allows for the determination of the elemental composition of impurities with high mass accuracy, often within a few parts per million (ppm). researchgate.net

The structural elucidation of photodegradation products of Quetiapine, for example, has been successfully performed using a reversed-phase UHPLC system coupled with an ESI-Q-TOF mass spectrometer, where masses and formulas of degradation products were obtained with high accuracy (0.26–5.02 ppm). researchgate.net This level of precision is invaluable for confirming the identity of impurities like this compound.

Ultra-high-performance liquid chromatography (UHPLC), when coupled with mass spectrometry (UHPLC-MS), offers significant advantages in terms of speed and resolution for impurity profiling. A forced degradation study of Quetiapine Fumarate utilized UPLC with a single quadrupole mass detector to assess the m/z ratio of various degradants. This high-resolution chromatographic approach allows for the rapid separation of the main compound from its impurities, facilitating their individual analysis by the mass spectrometer. The enhanced resolution of UHPLC is critical for separating closely eluting impurities, ensuring accurate quantification and characterization. nih.gov

Method Validation Parameters (as per ICH Guidelines)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the guidelines established by the International Council for Harmonisation (ICH). europa.eu Key validation parameters include specificity, selectivity, linearity, and calibration range.

Specificity and Selectivity in Complex Matrices

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu For this compound, this means the analytical method must be able to distinguish it from Quetiapine itself and other related substances. japsonline.comscholarsresearchlibrary.com

In practice, specificity is often demonstrated by spiking the drug substance or product with known impurities and showing that the peaks are well-resolved. japsonline.com For example, a validated HPLC method for Quetiapine and its related compounds demonstrated a resolution greater than 2.9 between Quetiapine Hemifumarate and its impurities, indicating good selectivity. japsonline.com The use of a photodiode array (PDA) detector can further confirm peak purity by comparing the UV spectra of the analyte peak in the sample with that of a standard. japsonline.com In LC-MS/MS methods, specificity is inherently high due to the detection being based on specific mass-to-charge ratios and fragmentation patterns of the analyte and impurities. upce.cz

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euorientjchem.org The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

For the quantification of Quetiapine impurities, linearity is typically established by preparing a series of solutions of the impurity at different concentrations and analyzing them. japsonline.com A calibration curve is then constructed by plotting the peak area against the concentration. orientjchem.org The correlation coefficient (r²) of the regression line is a measure of the linearity, with a value greater than 0.99 being generally considered acceptable. japsonline.com For instance, a validated RP-HPLC method for Quetiapine and its impurities showed linearity from the limit of quantification (LOQ) up to 120% of the standard concentration, with correlation coefficients greater than 0.99. japsonline.com Another study reported linearity for Quetiapine Fumarate in a concentration range of 20 µg/mL to 400 µg/mL with a correlation coefficient of 0.999. orientjchem.org The linearity of detector response for known Quetiapine related impurities is also established by plotting concentration versus area and determining the correlation coefficient. scholarsresearchlibrary.com

The following table summarizes linearity data from a validation study for Quetiapine and its impurities:

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Quetiapine Fumarate | 20 - 400 | 0.999 |

| Quetiapine Fumarate | 2 - 64 | 0.9992 |

| Lactam Impurity | 6 - 110 | > 0.99 |

| N-oxide Impurity | 4 - 28 | > 0.99 |

| Des-ethanol Impurity | 6 - 32 | > 0.99 |

This table is a composite representation based on data from multiple sources. japsonline.comorientjchem.orgorientjchem.orgresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits are determined to ensure that even trace amounts of the impurity can be accurately monitored in the drug substance and product.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio. researchgate.netscholarsresearchlibrary.com The LOD is commonly established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. researchgate.netscholarsresearchlibrary.com This approach ensures that the method is sensitive enough for its intended purpose. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve.

Various studies on the analytical methods for quetiapine and its related substances have reported a range of LOD and LOQ values, reflecting the different sensitivities of the methods developed, such as reverse-phase high-performance liquid chromatography (RP-HPLC). orientjchem.orgresearchgate.netjddtonline.infojocpr.com While specific values for this compound are not always detailed separately, the data for the parent compound, Quetiapine Fumarate, provide an indication of the method's sensitivity.

The table below summarizes LOD and LOQ values from different analytical methods developed for Quetiapine Fumarate.

| Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| RP-HPLC jddtonline.info | 0.01 | 0.03 |

| RP-HPLC jocpr.com | 0.02 | 0.06 |

| RP-HPLC researchgate.net | 0.2 | 0.75 |

| RP-HPLC orientjchem.org | 0.0001 | 0.0003 |

| RP-HPLC orientjchem.org | 3.70 | 12.35 |

Evaluation of Accuracy and Precision

Accuracy and precision are fundamental to validating an analytical method, demonstrating its reliability for quantitative analysis.

Accuracy is the measure of closeness of the experimental value to the true value. In the context of impurity analysis, it is often determined through recovery studies. This involves spiking a sample with a known quantity of the impurity reference standard and measuring the recovery. For analytical methods developed for quetiapine, accuracy has been demonstrated with high recovery rates, typically between 96% and 102%. japsonline.com One study reported a mean recovery of 99%, while another showed recoveries in the range of 100.0-100.4%. researchgate.netjddtonline.info Another method validation reported inter-day and intra-day accuracy of 100.28% and 100.48%, respectively. jocpr.com

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses the variations within a laboratory, such as on different days, or with different analysts or equipment. nih.gov

Validated methods for quetiapine and its impurities consistently show low %RSD values, indicating high precision. For instance, the precision at the LOQ level for known impurities was found to be less than 5.0% RSD. scholarsresearchlibrary.com In one study, the intermediate precision for the assay of quetiapine showed an RSD of 0.38%. nih.gov Other studies have also reported that the intra-day and inter-day variation was less than 1%. researchgate.net

The table below presents typical accuracy and precision results from a method validation study for quetiapine.

| Parameter | Specification | Result |

| Accuracy (% Recovery) | 96% - 102% japsonline.com | 100.28% (Inter-day), 100.48% (Intra-day) jocpr.com |

| Precision (% RSD) | Not more than 2.0% | < 1% (Intra and Inter-day) researchgate.net |

Utilization of Reference Standards for Analytical Development and Quality Control

Reference standards are highly characterized materials that are essential for the development, validation, and routine application of analytical methods in the pharmaceutical industry. synzeal.com For this compound, the use of a well-characterized reference standard is indispensable for several reasons:

Identification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Quantification: It serves as the external standard for calculating the concentration of the impurity in a sample. The accuracy of the quantitative result is directly dependent on the purity of the reference standard.

Method Validation: Reference standards are crucial for validating the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity. synzeal.com

Quality Control: In routine quality control (QC) testing of raw materials and finished products, reference standards are used to ensure that the level of this compound does not exceed the specified limits. synzeal.com

Several commercial suppliers provide certified reference materials (CRMs) for quetiapine and its impurities, including Quetiapine Carboxylic Acid. synzeal.comcerilliant.com These standards are supplied with a comprehensive Certificate of Analysis (COA) that provides information on the material's identity, purity, and traceability to primary standards from pharmacopeias like USP and EP. synzeal.comsigmaaldrich.com The availability of these high-quality reference standards facilitates regulatory compliance and ensures the reliability and consistency of analytical data across different laboratories. synzeal.com

Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A/Q3B)

The control of pharmaceutical impurities is governed by a stringent regulatory framework established by international bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that are implemented by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). quora.comadragos-pharma.com

The primary ICH guidelines for controlling impurities in chemically synthesized drug substances and drug products are:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the content and qualification of impurities in new drug substances. gmpinsiders.comjpionline.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. kobia.krpremier-research.com The process involves classifying impurities as organic, inorganic, or residual solvents. jpionline.org

ICH Q3B(R2): Impurities in New Drug Products This document complements Q3A and provides guidance on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or container closure system. pharmabeej.comeuropa.eu It sets thresholds for reporting, identification, and qualification of degradation products in the final pharmaceutical product. europa.eu

These guidelines introduce three key thresholds for impurity management:

Reporting Threshold : The level at or above which an impurity must be reported in a regulatory submission. youtube.com Data should be presented numerically (e.g., 0.06%) rather than with general terms like "complies." fda.gov

Identification Threshold : The level at or above which an impurity's structure should be determined. jpionline.orgyoutube.com If efforts to identify an impurity are unsuccessful, a summary of the laboratory studies must be submitted. ijdra.com

Qualification Threshold : The level at or above which an impurity's biological safety must be established. kobia.kryoutube.com Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. kobia.kr

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day (Drug Substance) | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |

| < 1 g/day (Drug Product) | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 2 g/day (Drug Substance) | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake. Data sourced from multiple references. kobia.kryoutube.com

Other relevant guidelines include ICH Q3C for residual solvents and ICH M7 for mutagenic impurities. gmpinsiders.compremier-research.com Adherence to these regulatory frameworks is mandatory for obtaining market approval for pharmaceutical products. quora.comlongdom.org

Strategies for Impurity Control in Drug Substances and Products

A comprehensive control strategy is essential to manage and minimize impurities throughout the manufacturing process. veeprho.com This strategy is built on a deep understanding of how impurities are formed, their fate, and how they can be purged during manufacturing. veeprho.com

The most effective way to control impurities is to prevent their formation in the first place. synthinkchemicals.com This is achieved by optimizing the synthetic route of the Active Pharmaceutical Ingredient (API). For Quetiapine (B1663577), several process-related impurities have been identified, including Quetiapine Carboxylate Impurity. nih.gov Research indicates this impurity, characterized as 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] longdom.orgglobalpharmatek.comthiazepine-11- piperazinyl-1-carboxylate, has a molecular weight of 427, which is 44 atomic mass units more than Quetiapine. ingentaconnect.com

Strategies for mitigating impurity formation include:

Understanding Formation Mechanisms : Investigating the reaction conditions that lead to the formation of specific impurities. For instance, the formation of this compound may be linked to specific reagents or reaction conditions that facilitate the addition of a carboxy group. ingentaconnect.com

Process Parameter Optimization : Modifying reaction conditions such as temperature, pressure, pH, and reaction time to favor the formation of the desired product over impurities. synthinkchemicals.com

Reagent and Catalyst Selection : Choosing high-purity starting materials and reagents and selecting catalysts that are highly specific to the desired reaction can significantly reduce the generation of by-products. jpionline.org

Purification Techniques : Implementing effective purification steps, such as crystallization, filtration, or chromatography, at various stages of the synthesis to remove impurities as they form. synthinkchemicals.com

In-process controls (IPCs) are checks performed during production to monitor and, if necessary, adjust the process to ensure that intermediates and the final API meet their quality specifications. pharmtech.comindustrialpharmacist.com These controls are crucial for maintaining consistency and quality from batch to batch. pharmtech.com

Key aspects of IPCs include:

Real-time Monitoring : Continuously monitoring critical process parameters (e.g., temperature, pH) to ensure they remain within predefined limits. numberanalytics.com

In-process Testing : Regularly sampling and testing materials at various manufacturing stages. numberanalytics.comgmpua.com For example, High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction completion and quantify the level of this compound and other related substances in real-time. scholarsresearchlibrary.com

Acceptance Criteria : Establishing clear acceptance criteria for each in-process step. gmpua.com If an intermediate does not meet these criteria, it can be reprocessed or rejected before it moves to the next stage, preventing the carry-over of impurities. gmpua.com

This involves:

Supplier Qualification : Selecting and auditing suppliers to ensure they provide materials of consistent quality and purity.

Raw Material Testing : Performing comprehensive testing on incoming raw materials to confirm their identity and purity and to ensure they are free from contaminants that could interfere with the synthesis or be carried through to the final product. For example, the raw material 2-[2-Chloroethoxy]ethanol, used in Quetiapine synthesis, may contain the impurity 2-Chloroethanol, which can lead to the formation of desethanol quetiapine. ingentaconnect.com

Intermediate Specification : Setting detailed specifications for chemical intermediates. Each intermediate should be tested against its specifications before being used in the subsequent synthetic step. pharmtech.com

Role of Impurity Profiling in Quality Control and Quality Assurance

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance or drug product. numberanalytics.comlongdom.org It is a cornerstone of Quality Control (QC) and Quality Assurance (QA) in the pharmaceutical industry. longdom.orgglobalpharmatek.com The primary goal is to build a comprehensive understanding of the impurity landscape of a product. longdom.org

The role of impurity profiling includes:

Regulatory Compliance : Impurity profiling provides the necessary data to demonstrate to regulatory authorities that impurities are controlled within the acceptable limits defined by guidelines like ICH Q3A and Q3B. longdom.orglongdom.org This data is a mandatory part of any new drug application. globalpharmatek.com

Process Understanding and Optimization : By tracking the impurity profile at different stages of manufacturing, scientists can gain insights into how and where impurities are formed, which aids in process optimization. synthinkchemicals.comglobalpharmatek.com

Stability Assessment : Impurity profiling is a key component of stability studies. longdom.org It helps monitor the formation of degradation products over time and under various storage conditions, which is essential for determining the product's shelf life. quora.com

Advanced analytical techniques are the backbone of impurity profiling. aquigenbio.com

| Technique | Primary Use in Impurity Profiling | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | Separation and quantification of non-volatile organic impurities. Widely used for routine QC and stability testing. | gmpinsiders.comaquigenbio.com |

| Gas Chromatography (GC) | Separation and quantification of volatile organic impurities and residual solvents. | gmpinsiders.com |

| Mass Spectrometry (MS) | Identification and structural characterization of unknown impurities by determining their mass-to-charge ratio. Often coupled with HPLC (LC-MS) or GC (GC-MS). | gmpinsiders.comaquigenbio.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, helping in the unambiguous identification and characterization of impurities. | aquigenbio.comajptr.com |

| Forced Degradation Studies | Intentionally stressing the drug substance (e.g., with acid, base, light, heat) to predict potential degradation products, thus establishing the stability-indicating nature of analytical methods. | waters.comnih.gov |

Documentation and Reporting of Impurity Data in Pharmaceutical Development

Thorough documentation and transparent reporting of impurity data are regulatory necessities and integral to a successful drug development program. raps.org All data related to the identification, quantification, and control of impurities must be meticulously recorded and included in regulatory submissions. ijdra.com

Key documentation and reporting requirements include:

Summary of Impurities : The regulatory application must include a summary of all actual and potential impurities, detailing their origin (synthesis by-products, degradation products, etc.). ijdra.com This summary should compare the impurity profiles of batches used in development with those from the proposed commercial process. europa.eu

Analytical Procedures : The submission must contain documented evidence that the analytical methods used for detecting and quantifying impurities are validated and suitable for their intended purpose, as per ICH Q2 guidelines. gmpinsiders.comijdra.com

Reporting of Results : Quantitative results for any impurity exceeding the reporting threshold must be reported numerically. fda.gov A tabulation of the impurity data for relevant batches is often recommended. europa.eu

Rationale for Specifications : A rationale must be provided for the proposed impurity specifications in the drug substance and drug product. fda.gov This justification should be based on data from batches used in safety and clinical studies, stability studies, and batches representative of the commercial process. fda.gov

Risk Assessment : Risk assessment documents, which should be treated as living documents, are crucial for managing impurities throughout the product lifecycle. raps.org They help in identifying potential risks and forming strategies to mitigate them. raps.org

By maintaining comprehensive and transparent documentation, pharmaceutical companies can demonstrate a robust control strategy and ensure a smoother regulatory review process. raps.org

Future Research Directions

Development of Next-Generation Analytical Technologies for Ultra-Trace Impurity Analysis

The detection and quantification of impurities at trace and ultra-trace levels present a significant analytical challenge. Future research will focus on the evolution of analytical technologies to achieve even greater sensitivity and specificity.

Modern instrumentation has already significantly advanced impurity detection with techniques like ultra-high performance liquid chromatography (UHPLC) and mass spectrometry (MS) becoming routine. emanresearch.org However, the drive for enhanced safety margins and a deeper understanding of impurity profiles propels the need for further innovation.

Key Areas of Development:

Advanced Chromatographic Techniques: Research will continue to push the boundaries of separation science. Techniques such as two-dimensional liquid chromatography (2D-LC) and supercritical fluid chromatography (SFC) offer alternative selectivities and higher peak capacities, which are crucial for resolving complex mixtures and separating structurally similar impurities from the main active pharmaceutical ingredient (API). emanresearch.orgapacsci.com

High-Resolution Mass Spectrometry (HRMS): The use of technologies like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provides unparalleled mass accuracy and resolution. nih.gov This allows for the confident identification of unknown impurities based on their elemental composition, even without a reference standard. Future developments will likely focus on improving the speed and accessibility of these powerful techniques. apacsci.comnih.gov

Hyphenated and Novel Detection Methods: The coupling of various analytical techniques, known as hyphenation, will remain a key area of research. emanresearch.org Innovations may include novel ion mobility spectrometry-mass spectrometry (IMS-MS) combinations for separating isomers and infrared ion spectroscopy (IRIS) for providing detailed structural information, which is often challenging with mass spectrometry alone. acs.org Furthermore, the development of direct, real-time mass spectrometry techniques, such as selected ion flow tube mass spectrometry (SIFT-MS), could significantly reduce analysis times by minimizing sample preparation. news-medical.net

Table 1: Emerging Analytical Technologies for Impurity Analysis

| Technology | Principle | Application in Impurity Analysis |

|---|---|---|

| 2D-Liquid Chromatography (2D-LC) | Utilizes two different columns with orthogonal separation mechanisms to increase peak capacity and resolution. | Separation of co-eluting impurities and complex sample matrices. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering fast separations and unique selectivity. apacsci.com | Analysis of chiral and achiral impurities, particularly those not well-suited for traditional LC. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. apacsci.comnih.gov | Identification of unknown impurities and structural elucidation. |

| Infrared Ion Spectroscopy (IRIS) | Combines mass spectrometry with infrared spectroscopy to obtain vibrational spectra of mass-selected ions. acs.org | Unambiguous structural characterization of isomers and metabolites. |

| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | A direct mass spectrometry technique for real-time analysis of volatile compounds without chromatography. news-medical.net | High-throughput screening of volatile impurities and residual solvents. |

Application of Chemometrics and Multivariate Analysis in Impurity Profiling Data

The vast amount of data generated by modern analytical instruments necessitates advanced data processing and interpretation methods. Chemometrics, which employs mathematical and statistical methods, is becoming an indispensable tool for extracting meaningful information from complex chemical data. biomedres.usijpsjournal.com

Future research will focus on the broader implementation and refinement of chemometric models for impurity profiling.

Key Applications:

Pattern Recognition and Classification: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be used to analyze and compare the impurity profiles of different batches of quetiapine (B1663577). oup.com This can help in identifying manufacturing inconsistencies or detecting counterfeit products. oup.com

Predictive Modeling: By correlating spectral or chromatographic data with impurity concentrations, multivariate calibration models such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) can be developed. nih.gov These models can predict impurity levels from rapid spectroscopic measurements, potentially reducing the reliance on time-consuming chromatographic methods for routine checks.

Data Fusion: Future applications will likely involve the fusion of data from multiple analytical techniques (e.g., LC-MS, NMR, and IR) to build more comprehensive and robust models of impurity profiles. This multi-block analysis can provide a more holistic view of the product's quality.

Computational Chemistry Approaches for Predicting Novel Impurity Pathways and Structures

A proactive approach to impurity control involves predicting potential impurities before they are even observed. Computational chemistry and molecular modeling are powerful tools for achieving this. youtube.com

Research in this area will focus on developing more accurate and accessible computational models to aid in the drug development process.

Key Methodologies:

Forced Degradation Simulation: Computational models can simulate the degradation of quetiapine under various stress conditions (e.g., heat, light, pH changes) to predict the formation of degradation products like Quetiapine Carboxylate Impurity.

Reaction Pathway Prediction: Quantum mechanical calculations can be used to explore the reactivity of the quetiapine molecule and identify potential side reactions during synthesis that could lead to the formation of new impurities.

Structure-Property Relationship Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of potential impurities, including their potential toxicity, based on their chemical structure. emanresearch.org This can help in prioritizing which impurities require the most stringent control.

Spectroscopic Prediction: Computational chemistry can be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of hypothesized impurities. acs.org This can greatly aid in their identification when they are later detected experimentally.

Integration of Process Analytical Technology (PAT) for Real-time Impurity Monitoring in Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comlongdom.org The integration of PAT for real-time impurity monitoring represents a paradigm shift from a "quality by testing" to a "quality by design" approach. nih.gov

Future research will aim to develop and implement robust PAT tools for the synthesis of quetiapine, enabling a deeper process understanding and enhanced control over impurity formation.

Key PAT Tools and Strategies:

In-line Spectroscopy: The use of in-situ spectroscopic probes, such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and impurities during the synthesis process. americanpharmaceuticalreview.com

Real-time Chromatography: Automated and rapid chromatographic systems can be integrated into the manufacturing line to provide near-real-time analysis of impurity levels, allowing for immediate process adjustments if deviations are detected.

Feedback Control Loops: The data generated by PAT tools can be used to establish feedback control loops that automatically adjust critical process parameters (e.g., temperature, pressure, reagent addition rate) to minimize impurity formation and ensure consistent product quality. acs.org

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Quetiapine Carboxylate Impurity in drug substance batches?

To identify and quantify this compound (CAS: 1011758-00-1), researchers should employ hyphenated chromatographic techniques such as HPLC-UV and LC-MS/MS . For structural confirmation, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. Method development should include:

- Sample preparation : Use spiked samples of quetiapine drug substance to validate recovery rates (≥90%) and specificity.

- Chromatographic conditions : Optimize mobile phases (e.g., acetonitrile-phosphate buffer) and column selection (C18 columns with 3.5 µm particle size) to resolve co-eluting peaks.

- Validation parameters : Assess linearity (R² > 0.995), precision (RSD < 2%), and LOQ/LOD (≤0.05% w/w) per ICH Q2(R1) guidelines .

Q. How can researchers differentiate this compound from other structurally related impurities (e.g., N-Oxide or Sulfoxide derivatives)?

Structural differentiation requires mass fragmentation patterns (via HRMS) and NMR-based stereochemical analysis :

- HRMS : Compare molecular ions (e.g., carboxylate [M+H]+ = m/z 429.2 vs. N-Oxide [M+H]+ = m/z 427.2).

- NMR : Analyze carbonyl signals (carboxylate: δ ~170 ppm in ¹³C NMR) versus sulfoxide sulfur environments (δ ~40 ppm) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving co-eluting impurities during method development for this compound?

Advanced strategies include:

- Design of Experiments (DoE) : Use a D-optimal design to optimize gradient elution (e.g., varying pH, organic modifier concentration) and column temperature.

- Orthogonal methods : Combine reversed-phase and HILIC chromatography to separate polar vs. non-polar impurities.

- Forced degradation studies : Expose quetiapine to oxidative (H₂O₂), acidic (HCl), and thermal stress to simulate co-eluting degradation products .

Q. Example Workflow :

Stress Conditions : 0.1M HCl, 70°C, 24 hours → monitor carboxylate impurity formation.

Orthogonal Analysis : Confirm impurity stability via LC-MS/MS and FTIR .

Q. How can researchers validate the absence of genotoxic risk in this compound during preclinical development?

Follow ICH M7 guidelines for genotoxic impurity (GTI) assessment:

Q. Key Data Requirements :

| Parameter | Requirement | Method Reference |

|---|---|---|

| Ames Test Result | Negative (Non-mutagenic) | |

| QSAR Prediction | No structural alerts |

Q. What methodologies are used to establish degradation pathways linking this compound to its parent compound?

Employ isotopic labeling (e.g., deuterated quetiapine) and kinetic modeling :

- Isotope tracing : Synthesize quetiapine-d8 to track carboxylate formation under hydrolytic conditions.

- Kinetic studies : Determine activation energy (Eₐ) via Arrhenius plots under accelerated storage conditions (40°C/75% RH) .

Example Pathway :

Quetiapine → Hydrolysis → Carboxylate Impurity (via ester cleavage; confirmed by LC-HRMS/MS) .

Methodological and Regulatory Considerations

Q. How should researchers address discrepancies in impurity profiles between lab-scale and commercial batches of quetiapine?

- Root-cause analysis : Compare synthetic routes (e.g., solvent residues, intermediates) using LC-MS impurity profiling .

- Scale-up studies : Monitor carboxylate impurity levels during crystallization (e.g., pH-controlled precipitation) .

Q. What regulatory documentation is required for this compound in a new drug application (NDA)?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.